Cas no 872-53-7 (Cyclopentanecarboxaldehyde)

Cyclopentanecarboxaldehyde structure
Cyclopentanecarboxaldehyde structure
Nome do Produto:Cyclopentanecarboxaldehyde
N.o CAS:872-53-7
MF:C6H10O
MW:98.1430020332336
MDL:MFCD00060798
CID:40119
PubChem ID:24874526

Cyclopentanecarboxaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • Cyclopentanecarbaldehyde
    • Cyclopentanecarboxaldehyde (stabilized with HQ)
    • Cyclopentanecarboxaldehyde
    • Cyclopentanealdehyde
    • 1-cyclopentanecarboxaldehyde
    • 1-Formylcyclopentane
    • c-pentanecarboxaldehyde
    • cyclopentancarbaldehyd
    • Cyclopentyl aldehyde
    • cyclopentylcarboxaldehyde
    • Cyclopentylformaldehyde
    • Formylcyclopentane
    • NSC 17492
    • VELDYOPRLMJFIK-UHFFFAOYSA-N
    • Cyclopentanecarboxaldehyde, 97%, stabilized
    • NSC17492
    • cyclopentanecaboxaldehyde
    • cyclopentanecarboaldehyde
    • cyclopentane carbaldehyde
    • Cyclopentane-carboaldehyde
    • Cyclopentanecarbaldehyde #
    • cyclopentane carboxaldehyde
    • Cyclopentane-carboxaldehyde
    • Cyclopentane-1-carbox
    • W-104036
    • 872-53-7
    • NS00039181
    • H11353
    • Cyclopentanecarboxaldehyde, 97%
    • BBL100156
    • BCP12309
    • MFCD00060798
    • Cyclopentanecarboxaldehyde (25ppm 1,4-Benzoquinone as stabiliser)
    • AKOS005259282
    • CS-B0070
    • NSC-17492
    • STL512072
    • CHEMBL274711
    • Cyclopentane-1-carboxaldehyde
    • AS-16170
    • Cyclopentanecarbaldehyde contains 0.1% hydroquinone as a stabilizer
    • Cyclopentanealdehyde; Cyclopentanecarbaldehyde; Cyclopentyl aldehyde; Cyclopentylformaldehyde; Formylcyclopentane; NSC 17492
    • Cyclopentanecarbaldehyde, 0.1% hydroquinone as stabilizer
    • EINECS 212-829-7
    • 8AE23T4KWE
    • DB-016121
    • BDBM50028792
    • AB02400
    • Z875036058
    • SY004589
    • DTXSID10236176
    • EN300-57255
    • C3019
    • MDL: MFCD00060798
    • Inchi: 1S/C6H10O/c7-5-6-3-1-2-4-6/h5-6H,1-4H2
    • Chave InChI: VELDYOPRLMJFIK-UHFFFAOYSA-N
    • SMILES: O=CC1CCCC1

Propriedades Computadas

  • Massa Exacta: 98.07320
  • Massa monoisotópica: 98.073
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 7
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 62.6
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.3
  • Superfície polar topológica: 17.1
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 2

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 0.919 g/mL at 25 °C(lit.)
  • Ponto de ebulição: 140-141 °C(lit.)
  • Ponto de Flash: Fahrenheit: 82.4 ° f
    Celsius: 28 ° c
  • Índice de Refracção: n20/D 1.4430(lit.)
  • Coeficiente de partição da água: Soluble in water and ethanol
  • PSA: 17.07000
  • LogP: 1.37550
  • Solubilidade: Not determined

Cyclopentanecarboxaldehyde Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315,H319,H335
  • Declaração de Advertência: P261,P305+P351+P338
  • Número de transporte de matérias perigosas:UN 1989 3/PG 3
  • WGK Alemanha:3
  • Código da categoria de perigo: 10-36/37/38
  • Instrução de Segurança: S16-S26-S36
  • Identificação dos materiais perigosos: Xi
  • PackingGroup:III
  • Frases de Risco:R10; R36/37/38
  • Classe de Perigo:3
  • Condição de armazenamento:2-8°C
  • Grupo de Embalagem:III

Cyclopentanecarboxaldehyde Dados aduaneiros

  • CÓDIGO SH:2912299000
  • Dados aduaneiros:

    China Customs Code:

    2912299000

    Overview:

    2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Cyclopentanecarboxaldehyde Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005824-5g
Cyclopentanecarboxaldehyde
872-53-7 0.1%
5g
¥84 2024-05-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3019-1ML
Cyclopentanecarboxaldehyde (stabilized with HQ)
872-53-7 >90.0%(GC)
1ml
¥150.00 2024-04-15
Enamine
EN300-57255-100.0g
cyclopentanecarbaldehyde
872-53-7 95%
100.0g
$592.0 2023-02-09
eNovation Chemicals LLC
Y1043289-100g
Cyclopentanecarbaldehyde
872-53-7 95%
100g
$385 2023-05-17
eNovation Chemicals LLC
D402012-500g
Cyclopentanecarbaldehyde
872-53-7 97%
500g
$2800 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045338-25g
Cyclopentanealdehyde
872-53-7 98%,0.1%
25g
¥556.00 2024-04-27
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3019-5ML
Cyclopentanecarboxaldehyde (stabilized with HQ)
872-53-7 >90.0%(GC)
5ml
¥690.00 2024-04-15
eNovation Chemicals LLC
D382855-10g
Cyclopentanecarbaldehyde
872-53-7 97%
10g
$260 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005824-1g
Cyclopentanecarboxaldehyde
872-53-7 0.1%
1g
¥31 2024-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C3019-5ml
Cyclopentanecarboxaldehyde
872-53-7 97.0%(GC)
5ml
¥490.0 2022-07-28

Cyclopentanecarboxaldehyde Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referência
Conversion of carboxylic acids into aldehydes by oxidation of alkoxyaluminum intermediate with pyridinium chlorochromate or pyridinium dichromate
Cha, Jin Soon; et al, Bulletin of the Korean Chemical Society, 1998, 19(7), 730-732

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Cuprate(1-), hydro-1-pentynyl-, lithium Solvents: Tetrahydrofuran
Referência
Organocopper reagents: substitution, conjugate addition, carbo/metallocupration, and other reactions
Lipshutz, Bruce H.; et al, Organic Reactions (Hoboken, 1992, 41,

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Mercuric sulfate Solvents: Water
Referência
Synthesis of some δ-lactones of α,β,δ-trihydroxy acids
English, James Jr.; et al, Journal of the American Chemical Society, 1951, 73, 615-18

Synthetic Routes 4

Condições de reacção
Referência
Synthesis methods and reactions. 102. Aldehydes by formylation of Grignard and organolithium reagents with N-formylpiperidine
Olah, George A.; et al, Angewandte Chemie, 1981, 93(10), 925-6

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Benzenemethanaminium, N,N,N-trimethyl-, hydrogen tetradeca-μ-oxotetra-μ3-oxodi-μ… Catalysts: p-Toluenesulfonic acid ;  1 min, rt
Referência
Rapid and efficient method for room temperature deoximation reaction under solvent-free conditions
Dewan, Anindita; et al, Bulletin of the Korean Chemical Society, 2011, 32(7), 2482-2484

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Thallium nitrate Solvents: Methanol
Referência
Thallium in organic synthesis. XX. Oxidative rearrangement of olefins with thallium(III) nitrate: simple one-step synthesis of aldehydes and ketones
McKillop. Alexander; et al, Tetrahedron Letters, 1970, (60), 5275-80

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Triphenyl phosphite ,  Hydrogen Catalysts: (SP-4-2)-(2,4-Pentanedionato-κO2,κO4)bis(triphenyl phosphite-κP)rhodium
Referência
The hydroformylation reaction
Ojima, Iwao; et al, Organic Reactions (Hoboken, 2000, 56,

Synthetic Routes 8

Condições de reacção
1.1 Solvents: Formic acid
Referência
Preparation of cyclopentylmethanal and application to different syntheses
De Botton, Marcel, Comptes Rendus des Seances de l'Academie des Sciences, 1971, 272(1), 118-21

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Formic acid
Referência
Reaction of ethoxymethylmagnesium chloride with cyclanones. I. Preparation of formylcyclanes
De Botton, Marcel, Bulletin de la Societe Chimique de France, 1975, 1773, 1773-6

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Alumina ,  Lithium bromide Solvents: Toluene ;  reflux
Referência
Lithium bromide
Charette, Andre B., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-4

Synthetic Routes 11

Condições de reacção
1.1 Catalysts: Lithium bromide
Referência
A convenient synthesis of aldehydes by rearrangement of cyclic epoxides with lithium bromide on alumina
Suga, Hisashi; et al, Synthesis, 1988, (5), 394-5

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Ceria ,  Gold ;  8 h, 150 °C
Referência
Maximizing the Number of Interfacial Sites in Single-Atom Catalysts for the Highly Selective, Solvent-Free Oxidation of Primary Alcohols
Li, Tianbo; et al, Angewandte Chemie, 2018, 57(26), 7795-7799

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Phenylacetylene (azidated, reaction products with silanes and complexes with palladium …) ,  Iron oxide (Fe3O4) ,  Glycidoxypropyltrimethoxysilane (azide-linked with phenylacetylene and complexes with palladium chlorid…) ,  Silica ,  Palladium chloride Solvents: Water ;  12 h, 1 atm, 80 °C
Referência
Green and selective oxidation of alcohols by immobilized Pd onto triazole functionalized Fe3O4 magnetic nanoparticles
Dadras, Arefeh; et al, Journal of Chemical Sciences (Berlin, 2018, 130(12), 1-10

Synthetic Routes 14

Condições de reacção
1.1 Reagents: (T-4)-Chlorohydro(1,1,2-trimethylpropyl)[1,1′-thiobis[methane]]boron Solvents: Dichloromethane
Referência
Exceptionally facile reduction of acyclic and alicyclic carboxylic acids to aldehydes by thexylchloroborane-dimethyl sulfide
Brown, Herbert C.; et al, Journal of the American Chemical Society, 1984, 106(25), 8001-2

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Dimethyl sulfoxide ,  Sodium bicarbonate ;  240 s
Referência
Aliphatic aldehydes synthesis from halides by Kornblum's reaction using a new fast method
Bratulescu, George, Revista de Chimie (Bucharest, 2010, 61(8), 815-816

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Silica ;  8 min
Referência
A facile method for the conversion of oximes and tosylhydrazones to carbonyl compounds with Cr-MCM-41 zeolite under microwave irradiation
Nagarapu, Lingaiah; et al, Synthetic Communications, 2002, 32(14), 2195-2202

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
Synthetic methods and reactions; part 109. Improved preparation of aldehydes and ketones from N,N-dimethylamides and Grignard reagents
Olah, George A.; et al, Synthesis, 1984, (3), 228-30

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Silica ;  7 min
Referência
A facile method for the conversion of oximes and tosylhydrazones to carbonyl compounds with Cr-MCM-41 zeolite under microwave irradiation
Nagarapu, Lingaiah; et al, Synthetic Communications, 2002, 32(14), 2195-2202

Synthetic Routes 19

Condições de reacção
1.1 Reagents: (T-4)-Trifluoro[(iodosyl-κO)benzene]boron Solvents: Dichloromethane
Referência
Ring contraction in the reactions of cyclic olefins with reagents containing iodine(II)
Zefirov, N. S.; et al, Izvestiya Akademii Nauk SSSR, 1988, (6), 1452-3

Synthetic Routes 20

Condições de reacção
Referência
Aliphatic and alicyclic aldehydes: synthesis by C1-extension of organometallics
Hashmi, A. S. K., Science of Synthesis, 2007, 25, 337-353

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Water-d2 Catalysts: Gallate(12-), hexakis[μ-[[N,N′-1,5-naphthalenediylbis[2,3-di(hydroxy-κO)benzamid… Solvents: Water ;  6 h, pH 10, 50 °C
Referência
Catalytic deprotection of acetals in basic solution with a self-assembled supramolecular "nanozyme"
Pluth, Michael D.; et al, Angewandte Chemie, 2007, 46(45), 8587-8589

Synthetic Routes 22

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  30 min, rt
Referência
Organocatalytic alkylation and photoorganocatalyst-free acylation of azomethine imines by Hantzsch esters under blue LED light
Li, Jiacheng; et al, New Journal of Chemistry, 2023, 47(42), 19421-19427

Synthetic Routes 23

Condições de reacção
1.1 Catalysts: Triphenyl phosphite ,  Dicarbonylrhodium acetylacetonate Solvents: Acetone ;  5 min, rt
1.2 Reagents: Hydrogen ;  72 h, 20 bar, 40 °C; 40 °C → rt
Referência
Tandem metal and organocatalysis in sequential hydroformylation and enantioselective Mannich reactions
Chercheja, Serghei; et al, Advanced Synthesis & Catalysis, 2009, 351(3), 339-344

Synthetic Routes 24

Condições de reacção
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Referência
Phosphonate reagents for the synthesis of enol ethers and one-carbon homologation to aldehydes
Kluge, Arthur F.; et al, Journal of Organic Chemistry, 1979, 44(26), 4847-52

Synthetic Routes 25

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  -78 °C; 10 min, -78 °C; 2 h, rt
1.2 Reagents: Methanol ;  30 min, rt
1.3 Catalysts: Perchloric acid ;  18 h, rt
1.4 Solvents: Diethyl ether
1.5 Reagents: Sodium bicarbonate Solvents: Water
Referência
Intramolecular regioselective addition of radicals and carbanions to ynol ethers. A strategy for the synthesis of exocyclic enol ethers
Hanna, Rana; et al, Tetrahedron, 2011, 67(1), 92-99

Synthetic Routes 26

Condições de reacção
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Dichloromethane ;  5 h, reflux
Referência
Erbium(III) triflate: A valuable catalyst for the rearrangement of epoxides to aldehydes and ketones
Procopio, Antonio; et al, Synlett, 2004, (14), 2633-2635

Synthetic Routes 27

Condições de reacção
1.1 Reagents: Butyllithium ;  -30 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water
Referência
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

Cyclopentanecarboxaldehyde Raw materials

Cyclopentanecarboxaldehyde Preparation Products

Cyclopentanecarboxaldehyde Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:872-53-7)Cyclopentanecarbaldehyde
Número da Ordem:sfd6108
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:34
Preço ($):discuss personally
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:872-53-7)Cyclopentanecarboxaldehyde
Número da Ordem:A929993
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 14:59
Preço ($):294.0

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